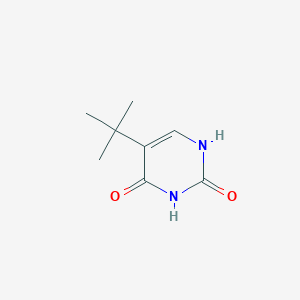

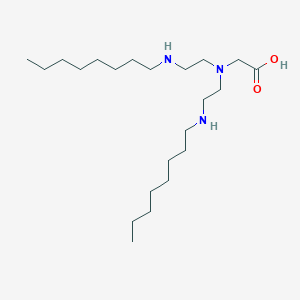

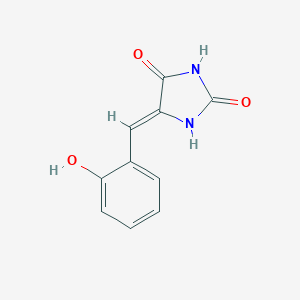

2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. Barbituric acid is a key starting material for the synthesis of various barbiturates, which have been used as sedatives, hypnotics, and anticonvulsants.

Mecanismo De Acción

Barbiturates enhance the activity of GABA by binding to the GABA-A receptor and increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to sedation, hypnosis, and anticonvulsant effects.

Efectos Bioquímicos Y Fisiológicos

Barbiturates can cause a range of biochemical and physiological effects, including sedation, hypnosis, respiratory depression, decreased blood pressure, and decreased heart rate. Barbiturates can also cause dependence and tolerance, leading to the potential for abuse and addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Barbituric acid and its derivatives have been used in various laboratory experiments due to their ability to modulate GABA-A receptors. However, the use of barbiturates in laboratory experiments is limited by their potential for abuse and addiction, as well as their narrow therapeutic index.

Direcciones Futuras

Future research on 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and its derivatives could focus on developing new compounds with improved pharmacological properties, such as increased potency and selectivity for specific GABA-A receptor subtypes. Additionally, research could focus on developing new methods for the synthesis of barbiturates and their derivatives, as well as exploring novel applications for these compounds in the treatment of neurological and psychiatric disorders.

Métodos De Síntesis

Barbituric acid can be synthesized by the reaction of urea and malonic acid in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction produces 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and carbon dioxide as byproducts. The yield of 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid can be improved by using excess malonic acid and a reflux condenser to prevent the loss of volatile components.

Aplicaciones Científicas De Investigación

Barbituric acid and its derivatives have been extensively studied for their pharmacological properties. Barbiturates have been used as sedatives, hypnotics, and anticonvulsants due to their ability to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Barbiturates have also been used as anesthetics and as a treatment for migraines.

Propiedades

Número CAS |

17432-97-2 |

|---|---|

Nombre del producto |

2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- |

Fórmula molecular |

C8H12N2O2 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

5-tert-butyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |

Clave InChI |

FFVVCDOCJNTZKL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CNC(=O)NC1=O |

SMILES canónico |

CC(C)(C)C1=CNC(=O)NC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)